molecular formula C18H25N3O3 B3122748 N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide CAS No. 303152-83-2

N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide

Cat. No.: B3122748
CAS No.: 303152-83-2
M. Wt: 331.4 g/mol
InChI Key: NHHNYJOAJUCCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide is a complex organic compound that features a morpholine ring and an indene structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide typically involves the following steps:

    Formation of the Indene Intermediate: This can be achieved through cyclization reactions starting from suitable precursors.

    Introduction of the Morpholine Ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.

    Amidation Reaction: The final step involves the formation of the carboxamide group, typically through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

    Substitution: The morpholine rings could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with morpholine and indene structures can interact with various enzymes or receptors, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide: can be compared to other morpholine-containing compounds or indene derivatives.

    Morpholine Derivatives: These compounds often exhibit similar chemical reactivity and biological activity.

    Indene Derivatives: These compounds share the indene core structure and may have comparable chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to other compounds.

Properties

IUPAC Name

N-(1-morpholin-4-yl-2,3-dihydro-1H-inden-2-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-18(21-7-11-24-12-8-21)19-16-13-14-3-1-2-4-15(14)17(16)20-5-9-23-10-6-20/h1-4,16-17H,5-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHNYJOAJUCCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2C(CC3=CC=CC=C23)NC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.